molecular formula C13H23N3O3S B256302 (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No. B256302
M. Wt: 301.41 g/mol
InChI Key: RTDSPZBRUBBPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. The compound has shown promising results in inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling.

Mechanism of Action

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide inhibits the activity of HATs by binding to a specific pocket on the enzyme surface. The compound interacts with the acetyl-CoA binding site and prevents the transfer of the acetyl group to the histone substrate. This inhibition leads to a decrease in the acetylation of histones and affects the downstream gene expression.
Biochemical and Physiological Effects:
(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of HATs by (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide leads to changes in the acetylation status of histones, affecting gene expression and chromatin remodeling. (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of PCAF. Additionally, (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of GCN5.

Advantages and Limitations for Lab Experiments

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. It has been extensively studied and has a well-characterized mechanism of action. However, (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide also has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Additionally, (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide in scientific research. One potential application is in the study of epigenetic regulation of gene expression. (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide can be used to investigate the role of HATs in various biological processes and to identify new targets for drug development. Another potential application is in the development of new cancer therapies. (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to induce apoptosis in cancer cells and could be used as a starting point for the development of new anticancer drugs. Overall, (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has great potential for advancing our understanding of gene regulation and for the development of new therapeutics.

Synthesis Methods

The synthesis of (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide involves a series of chemical reactions starting from commercially available compounds. The first step is the preparation of 2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetic acid, which is then coupled with 3-isopropoxypropylamine to obtain the desired product. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been extensively used in scientific research as a tool to study the role of HATs in various biological processes. HATs are known to regulate the acetylation of histones, which in turn affects gene expression and chromatin remodeling. (Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide has been shown to inhibit the activity of several HATs, including p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). This inhibition leads to changes in the acetylation status of histones and affects the expression of downstream genes.

properties

Product Name

(Z)-N-(3-isopropoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C13H23N3O3S/c1-9(2)19-7-5-6-15-11(17)8-10-12(18)16(4)13(14-3)20-10/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

RTDSPZBRUBBPOB-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)CC1C(=O)N(C(=NC)S1)C

Canonical SMILES

CC(C)OCCCNC(=O)CC1C(=O)N(C(=NC)S1)C

Origin of Product

United States

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